

Application Notes and Protocols for Synthesizing M2e Tandem Repeat Constructs

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Compound of Interest		
Compound Name:	M2e, human	
Cat. No.:	B13912293	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ectodomain of the influenza A virus matrix 2 protein (M2e) is a highly conserved sequence, making it a promising target for the development of a universal influenza vaccine. Tandem repeat constructs of the M2e peptide have been shown to enhance immunogenicity. This document provides a detailed protocol for the design, synthesis, expression, purification, and characterization of a His-tagged 4xM2e tandem repeat construct in Escherichia coli.

Design and Synthesis of the 4xM2e Gene Construct

The initial step involves designing a synthetic gene encoding four tandem repeats of a consensus M2e peptide. The construct will include a hexahistidine (6xHis) tag at the N-terminus for purification and flexible linkers between the M2e repeats to ensure proper folding and presentation of each epitope.

- 1.1. Amino Acid Sequence Design: A consensus M2e peptide sequence is used, with serine substitutions for cysteine residues to prevent disulfide bond formation, which can complicate expression and purification.[1] Flexible glycine-serine linkers ((GGS)n) are incorporated between the M2e repeats.
- M2e Consensus Sequence (with Cys -> Ser mutation):SLLTEVETPIRNEWGSRSNDSSD[1]
- Linker Sequence:GGS



- Final Amino Acid Sequence (including N-terminal 6xHis tag and thrombin cleavage site):
 MGSSHHHHHHSSGLVPRGSH-SLLTEVETPIRNEWGSRSNDSSD-GGS SLLTEVETPIRNEWGSRSNDSSD-GGS-SLLTEVETPIRNEWGSRSNDSSD-GGS-SLLTEVETPIRNEWGSRSNDSSD
- 1.2. DNA Sequence Design and Synthesis: The amino acid sequence is reverse-translated into a DNA sequence. Codon usage is optimized for expression in E. coli to maximize protein yield. Restriction sites (e.g., Ndel and Xhol) are added to the 5' and 3' ends, respectively, for cloning into a pET expression vector. The final DNA construct can be commercially synthesized and delivered within a cloning vector.

Protocol 1: Gene Synthesis and Plasmid Construction

- Design the DNA sequence:
 - Input the final amino acid sequence into a gene design tool.
 - Select E. coli for codon optimization.
 - Add Ndel restriction site (CATATG) at the 5' end, overlapping the start codon.
 - Add XhoI restriction site (CTCGAG) at the 3' end, immediately after the stop codon.
- Order the synthetic gene:
 - Submit the designed DNA sequence to a commercial gene synthesis provider.
 - Request cloning of the synthetic gene into a standard cloning vector (e.g., pUC57) or directly into the pET28a(+) expression vector.
- Plasmid Preparation (if not delivered in pET28a(+)):
 - Transform the received plasmid into a suitable E. coli cloning strain (e.g., DH5 α).
 - Culture the transformed cells and perform a plasmid miniprep to isolate the plasmid DNA.
 - Verify the sequence by Sanger sequencing.



- Subcloning into pET28a(+) Expression Vector:
 - Digest both the vector containing the synthetic gene and the pET28a(+) vector with Ndel and Xhol restriction enzymes.
 - Ligate the digested 4xM2e insert into the linearized pET28a(+) vector using T4 DNA ligase.
 - Transform the ligation product into E. coli DH5α and select for kanamycin-resistant colonies.
 - Confirm the correct insertion by restriction digest and sequencing.

Expression of the 4xM2e-His Construct in E. coli

The pET system is a powerful method for producing high yields of recombinant proteins in E. coli. The 4xM2e gene is under the control of the T7 promoter, and its expression is induced by isopropyl β -D-1-thiogalactopyranoside (IPTG).

Protocol 2: Protein Expression

- Transformation:
 - Transform the pET28a(+)-4xM2e plasmid into a suitable E. coli expression strain, such as BL21(DE3).
 - Plate the transformed cells on an LB agar plate containing 50 μg/mL kanamycin and incubate overnight at 37°C.
- Starter Culture:
 - Inoculate a single colony into 50 mL of LB broth with 50 μg/mL kanamycin.
 - Incubate overnight at 37°C with shaking at 220 rpm.
- Large-Scale Culture and Induction:
 - Inoculate 1 L of LB broth (with 50 μg/mL kanamycin) with the overnight starter culture.



- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture for 4-6 hours at 30°C with shaking.
- Cell Harvesting:
 - Harvest the bacterial cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
 - Discard the supernatant and store the cell pellet at -80°C until purification.

Purification of the 4xM2e-His Construct

The N-terminal 6xHis tag allows for efficient purification of the recombinant protein using immobilized metal affinity chromatography (IMAC).

Protocol 3: Protein Purification under Native Conditions

- Cell Lysis:
 - Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0).
 - Add lysozyme to a final concentration of 1 mg/mL and incubate on ice for 30 minutes.
 - Sonicate the lysate on ice to reduce viscosity.
 - Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the soluble protein.
- Affinity Chromatography:
 - Equilibrate a Ni-NTA affinity column with Lysis Buffer.
 - Load the cleared lysate onto the column.



- Wash the column with 20 column volumes of Wash Buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elute the protein with Elution Buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). Collect fractions.
- Buffer Exchange and Concentration:
 - Identify fractions containing the purified protein using SDS-PAGE.
 - Pool the desired fractions and perform buffer exchange into a storage buffer (e.g., PBS, pH 7.4) using a desalting column or dialysis.
 - Concentrate the protein using a centrifugal filter unit if necessary.
- Quantification and Storage:
 - o Determine the protein concentration using a Bradford or BCA assay.
 - Aliquot the purified protein and store at -80°C.

Characterization of the Purified 4xM2e-His Construct

The purity, identity, and integrity of the 4xM2e construct are confirmed by SDS-PAGE and Western blotting. The antigenicity is confirmed by ELISA.

Protocol 4: SDS-PAGE and Western Blot

SDS-PAGE:

- Mix protein samples with 4x SDS-PAGE loading buffer and heat at 95°C for 5 minutes.
- Load samples onto a 15% polyacrylamide gel.
- Run the gel at 120V until the dye front reaches the bottom.



 Stain the gel with Coomassie Brilliant Blue to visualize protein bands. The expected molecular weight of the 4xM2e-His construct is approximately 12 kDa.

Western Blot:

- Transfer the proteins from an unstained SDS-PAGE gel to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody (e.g., anti-His tag antibody or an M2e-specific monoclonal antibody like 14C2) overnight at 4°C.
- Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein using a chemiluminescent substrate.

Protocol 5: Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is used to assess the antigenicity of the purified construct by testing its binding to M2e-specific antibodies.

Plate Coating:

Coat a 96-well ELISA plate with the purified 4xM2e-His protein at a concentration of 2-5 μg/mL in carbonate-bicarbonate buffer (pH 9.6).[2] Incubate overnight at 4°C.

Blocking:

- Wash the plate three times with PBST (PBS with 0.05% Tween-20).
- Block the wells with 5% non-fat milk in PBST for 1 hour at 37°C.[2]
- Primary Antibody Incubation:
 - Wash the plate as before.



- Add serial dilutions of an M2e-specific monoclonal antibody (or serum from an immunized animal) to the wells. Incubate for 1.5-2 hours at 37°C.[3]
- Secondary Antibody Incubation:
 - Wash the plate.
 - Add an HRP-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) and incubate for 1 hour at 37°C.
- Detection:
 - Wash the plate.
 - Add TMB substrate and incubate in the dark for 15-30 minutes.
 - Stop the reaction with 2M H2SO4 and read the absorbance at 450 nm.

Data Presentation

Quantitative data from the synthesis and characterization of the 4xM2e construct should be summarized for clarity.

Table 1: Summary of 4xM2e-His Protein Production and Purity

Parameter	Result	Method
Expression System	E. coli BL21(DE3)	-
Culture Volume	1 L	-
Wet Cell Weight	~5 g	-
Total Protein Yield	~20 mg	BCA Assay
Purity	>95%	Densitometry of Coomassie- stained SDS-PAGE
Final Concentration	1 mg/mL	BCA Assay



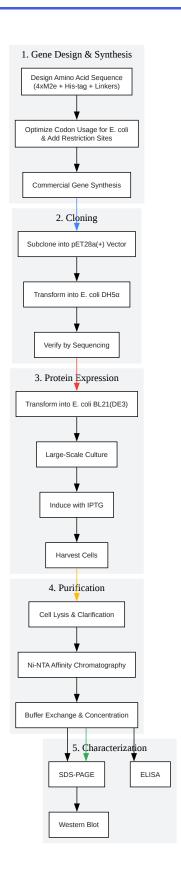
Table 2: Antigenicity of 4xM2e-His by ELISA

Antibody	Dilution	OD 450nm (Mean ± SD)
Anti-M2e mAb (14C2)	1:1,000	2.5 ± 0.15
1:10,000	1.2 ± 0.08	
1:100,000	0.4 ± 0.05	_
Negative Control Serum	1:1,000	0.1 ± 0.02

Visualizations

Workflow for Synthesis of M2e Tandem Repeat Constructs



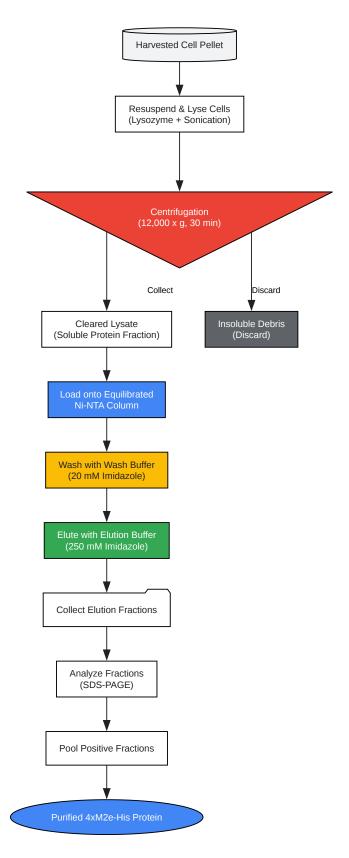


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Caption: Overall workflow from gene design to protein characterization.



Purification Workflow for His-tagged 4xM2e



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Caption: Step-by-step workflow for the purification of 4xM2e-His.

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- To cite this document: BenchChem. [Application Notes and Protocols for Synthesizing M2e Tandem Repeat Constructs]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13912293#protocol-for-synthesizing-m2e-tandem-repeat-constructs]

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